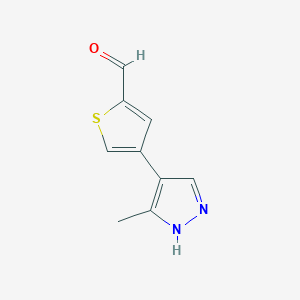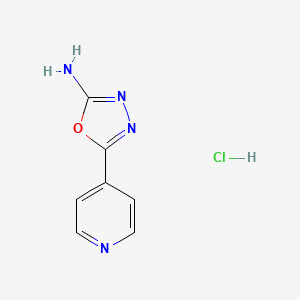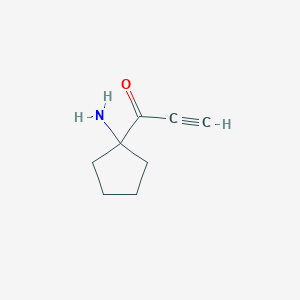
1-(1-Aminocyclopentyl)prop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Aminocyclopentyl)prop-2-yn-1-one is an organic compound with the molecular formula C8H11NO It is characterized by the presence of an aminocyclopentyl group attached to a propynone moiety
Vorbereitungsmethoden
The synthesis of 1-(1-Aminocyclopentyl)prop-2-yn-1-one can be achieved through several methods. One common approach involves the acylation of terminal alkynes with N-acylbenzotriazole in the presence of zinc chloride as a catalyst. This reaction is typically carried out in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) at 60°C, yielding the desired product in high efficiency . Another method involves the reaction of phenyl acetylene with appropriate precursors under mild conditions .
Analyse Chemischer Reaktionen
1-(1-Aminocyclopentyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aminocyclopentyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Wissenschaftliche Forschungsanwendungen
1-(1-Aminocyclopentyl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(1-Aminocyclopentyl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and downstream signaling pathways. For example, it may inhibit dipeptidyl peptidase 4, leading to alterations in glucose metabolism and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
1-(1-Aminocyclopentyl)prop-2-yn-1-one can be compared with other similar compounds such as:
1-(2-Aminocyclopentyl)prop-2-yn-1-one: Similar in structure but with the amino group positioned differently on the cyclopentyl ring.
1-(1-Aminocyclohexyl)prop-2-yn-1-one: Contains a cyclohexyl ring instead of a cyclopentyl ring, leading to different steric and electronic properties.
1-(1-Aminocyclopentyl)but-2-yn-1-one: Features a butynone moiety instead of a propynone moiety, affecting its reactivity and applications .
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
1-(1-aminocyclopentyl)prop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO/c1-2-7(10)8(9)5-3-4-6-8/h1H,3-6,9H2 |
InChI-Schlüssel |
LPPWBAQQONUZEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)C1(CCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


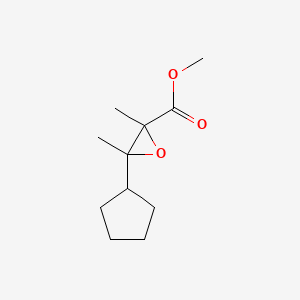
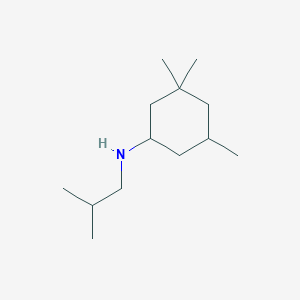
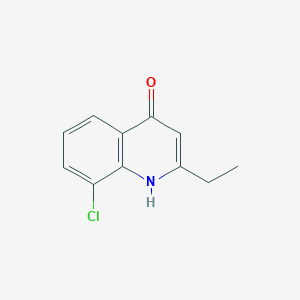
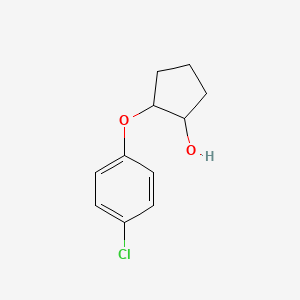
amino}butanoic acid](/img/structure/B13173878.png)
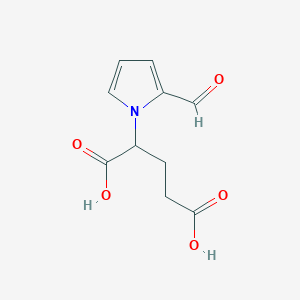
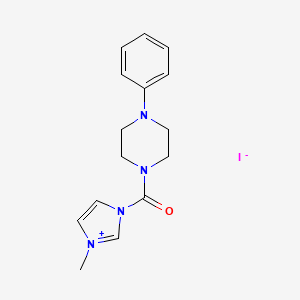
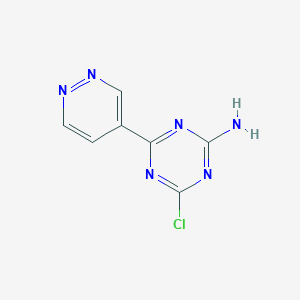
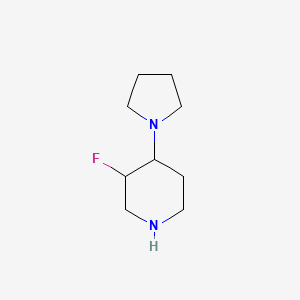

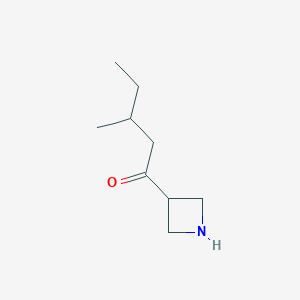
![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
